Synthetic Efficiency: 89% Yield in Cyanoacetylation Procedure vs. Unsubstituted Indole
In a standardized cyanoacetylation protocol using cyanoacetic acid and acetic anhydride, 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile was obtained in an excellent isolated yield of 89% . Under identical reaction conditions, the unsubstituted indole (1H-indole) afforded the corresponding 3-cyanoacetylindole in a significantly lower yield of 75% . This 14% absolute yield advantage (a 19% relative increase) for the 5-methoxy derivative translates directly to reduced raw material costs and improved throughput for large-scale syntheses.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 89% |
| Comparator Or Baseline | 3-(1H-indol-3-yl)-3-oxopropanenitrile (CAS 20356-45-0) Yield: 75% |
| Quantified Difference | 14% absolute increase; 19% relative increase |
| Conditions | Reaction of indole with cyanoacetic acid and Ac₂O, heated at 75 °C for 35 min |
Why This Matters
The 14% higher yield provides a clear cost and efficiency advantage for procurement decisions when scaling up synthesis of indole-based intermediates.
